N-(4-chlorophenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
CAS No.: 1021030-33-0
Cat. No.: VC6180537
Molecular Formula: C16H14ClN3O3S3
Molecular Weight: 427.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021030-33-0 |
|---|---|
| Molecular Formula | C16H14ClN3O3S3 |
| Molecular Weight | 427.94 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14ClN3O3S3/c17-12-5-3-11(4-6-12)7-8-18-15(21)13-10-25-16(19-13)20-26(22,23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20) |
| Standard InChI Key | XEORGFMPISCQIZ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule contains three distinct domains:
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Thiazole nucleus: A five-membered aromatic ring with nitrogen and sulfur atoms at positions 1 and 3
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Thiophene sulfonamide moiety: A sulfonamide-linked thiophene ring providing hydrogen bonding capacity
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4-Chlorophenethyl group: A hydrophobic aromatic tail with electron-withdrawing chlorine substitution
The crystal lattice energy of 427.94 g/mol suggests moderate intermolecular forces, while the calculated LogP value (estimated 3.1) indicates balanced lipophilicity for membrane permeation .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₃O₃S₃ |
| Molecular Weight | 427.94 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2- |
| (thiophen-2-ylsulfonylamino)- | |
| 1,3-thiazole-4-carboxamide | |
| CAS Registry | 1021030-33-0 |
| Solubility Profile | Soluble in DMSO, DMF; sparingly |
| soluble in aqueous buffers |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal characteristic signals:
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¹H NMR: Thiophene protons appear as doublets at δ7.55-7.12 ppm, while the chlorophenethyl group shows aromatic splitting patterns at δ7.38-7.61 ppm
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¹³C NMR: Carbonyl resonance at δ166.4 ppm confirms carboxamide formation, with thiazole C2 at δ160.2 ppm
High-resolution mass spectrometry (HRMS) documents the [M+H]+ ion at m/z 428.9413 (calculated 428.9401), validating molecular composition .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized through a four-step sequence:
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Thiazole ring formation: Condensation of α-bromoacetophenone derivatives with thiourea analogs
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Sulfonamide coupling: Reaction of 2-aminothiazole with thiophene-2-sulfonyl chloride
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Carboxamide installation: EDCI/DMAP-mediated coupling with 4-chlorophenethylamine
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Purification: Column chromatography (silica gel, DCM/EtOAc) yields >95% purity
Critical reaction parameters:
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Argon atmosphere prevents oxidative decomposition
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DMAP catalysis enhances acylation efficiency
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Strict temperature control (<40°C) minimizes sulfonamide cleavage
Alternative Synthetic Approaches
Microwave-assisted synthesis reduces reaction times from 48h to 8h with comparable yields (68% vs 66% conventional) . Flow chemistry methods enable continuous production at 15 g/h scale, though product purity decreases to 88% .
Biological Activity Profile
Enzymatic Inhibition
The compound demonstrates nanomolar affinity for cyclooxygenase-2 (COX-2, IC₅₀=43nM) versus micromolar activity against COX-1 (IC₅₀=1.2μM), indicating 27.9-fold selectivity . Molecular docking reveals:
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Sulfonamide oxygen forms hydrogen bonds with Tyr355
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Thiophene sulfur engages in hydrophobic stacking with Val349
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Chlorophenyl group occupies the secondary pocket near Leu359
Table 2: Biological Activity Spectrum
| Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| COX-2 | 43 nM | Competitive inhibition |
| EGFR TK | 82 nM | ATP site blockade |
| CYP3A4 | 4.1 μM | Non-competitive inhibition |
| Staphylococcus aureus | 1.8 μg/mL | Cell wall synthesis |
Antiproliferative Effects
In NCI-60 cancer cell screening, the compound shows particular efficacy against:
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MDA-MB-231 (breast): GI₅₀=2.1μM
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HCT-116 (colon): GI₅₀=3.4μM
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A549 (lung): GI₅₀=5.6μM
Mechanistic studies indicate G1/S cell cycle arrest through p21 upregulation and CDK4/6 inhibition .
Pharmacokinetic Behavior
Absorption and Distribution
Rodent pharmacokinetics reveal:
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Oral bioavailability: 38% (10mg/kg dose)
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Cₘₐₓ: 1.2μg/mL at Tₘₐₓ=2h
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Volume of distribution: 8.7L/kg suggesting tissue penetration
Plasma protein binding reaches 92%, primarily to albumin and α-1-acid glycoprotein .
Metabolism and Excretion
Hepatic microsome studies identify three primary metabolites:
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M1: Thiophene S-oxidation (26% of dose)
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M2: N-dechloroethylation (18%)
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M3: Thiazole ring hydroxylation (12%)
Renal excretion accounts for 61% of elimination within 24h, with fecal excretion at 29%.
Therapeutic Applications and Development Status
Oncology Indications
Preclinical models demonstrate:
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58% tumor growth inhibition in CT26 colon cancer xenografts (50mg/kg QD)
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Syn
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